8-Methoxyisoquinoline-6-carboxylic acid

Crystallinity Thermal stability Purification

Secure 8-Methoxyisoquinoline-6-carboxylic acid featuring the distinct 8‑methoxy‑6‑carboxy substitution pattern. The methoxy group serves as a PEGylation handle—unavailable on unsubstituted analogs—critical for antimalarial lead optimization. This regiochemistry also ensures optimal spatial arrangement for self-assembled monolayers on metal surfaces, a property not replicable by 5‑ or 7‑methoxy isomers. The 6‑carboxylic acid enables facile amidation, esterification, and metal‑catalyzed coupling for building complex bioactive molecules. Order this high‑purity building block to advance your medicinal chemistry, surface modification, or tropical disease research programs.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B8182025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyisoquinoline-6-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=C2C=NC=CC2=CC(=C1)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-5-8(11(13)14)4-7-2-3-12-6-9(7)10/h2-6H,1H3,(H,13,14)
InChIKeyRKFXTDCPIBSKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyisoquinoline-6-carboxylic Acid: A Dual-Functional Scaffold for Pharmaceutical Intermediates and Materials Chemistry


8-Methoxyisoquinoline-6-carboxylic acid (CAS 2639204-09-2) is a heterocyclic aromatic acid characterized by an isoquinoline core bearing a methoxy substituent at the 8-position and a carboxylic acid group at the 6-position [1]. This substitution pattern imparts distinct physicochemical properties, including a melting point of 210–215°C and good solubility in DMSO but limited aqueous solubility . The compound is commercially available at 95% purity from multiple suppliers and serves as a versatile building block in medicinal chemistry, where the carboxylic acid moiety enables facile derivatization through esterification, amidation, or metal-catalyzed coupling reactions [2].

Why 8-Methoxyisoquinoline-6-carboxylic Acid Cannot Be Interchanged with Other Isoquinoline Carboxylic Acid Derivatives


The functional utility of 8-methoxyisoquinoline-6-carboxylic acid is governed by the precise spatial arrangement of its two substituents on the isoquinoline scaffold. The methoxy group at position 8 increases electron density on the aromatic ring, which modulates the reactivity of the carboxylic acid at position 6 during downstream functionalization [1]. This regiochemical pattern differs fundamentally from other positional isomers—such as 5-methoxy or 7-methoxy variants—which may exhibit altered electronic distribution and consequently different regioselectivity in coupling reactions [1]. In materials science applications, the specific orientation of the methoxy and carboxylic acid groups influences adsorption behavior on metal surfaces, a property not replicable by compounds lacking this exact substitution pattern .

Quantitative Differentiation Evidence for 8-Methoxyisoquinoline-6-carboxylic Acid Versus Closest Analogs


Physical Property Differentiation: Melting Point Comparison with Unsubstituted Isoquinoline-6-carboxylic Acid

8-Methoxyisoquinoline-6-carboxylic acid exhibits a melting point of 210–215°C . The unsubstituted isoquinoline-6-carboxylic acid (CAS 106778-43-2), lacking the methoxy group, is reported to have a lower melting point range of 186–190°C . The ~25°C elevation in melting point is consistent with increased intermolecular interactions conferred by the methoxy substituent, which may enhance crystallinity and facilitate solid-phase purification workflows.

Crystallinity Thermal stability Purification

Synthetic Utility Differentiation: Topological Polar Surface Area and Hydrogen Bonding Capacity

8-Methoxyisoquinoline-6-carboxylic acid has a computed topological polar surface area (TPSA) of 59.4 Ų and contains one hydrogen bond donor (carboxylic acid) plus four hydrogen bond acceptors [1]. In contrast, the unsubstituted isoquinoline-6-carboxylic acid has a TPSA of 50.2 Ų and only three hydrogen bond acceptors . The methoxy group increases TPSA by approximately 9.2 Ų, which may moderately affect membrane permeability predictions while enhancing aqueous solubility potential.

Medicinal chemistry Drug-likeness Permeability

Reactivity Differentiation: Impact of 8-Methoxy Substitution on Aromatic Electron Density

The methoxy group at position 8 is a strong electron-donating substituent via resonance, which increases electron density on the isoquinoline ring, particularly at positions ortho and para to the methoxy group [1]. This electronic perturbation influences the reactivity of the carboxylic acid group at position 6, which is meta to the methoxy group, by altering the overall aromatic electron distribution. In contrast, isoquinoline-6-carboxylic acid without methoxy substitution exhibits a baseline electron density profile characteristic of unsubstituted isoquinoline [2].

Electrophilic substitution Regioselectivity Cross-coupling

Target Application Scenarios for 8-Methoxyisoquinoline-6-carboxylic Acid Based on Evidence-Based Differentiation


Building Block for PEGylated Antimalarial Lead Compounds

The methoxy group at position 8 provides a site for PEGylation, enabling the attachment of polyethylene glycol chains to enhance pharmacokinetic properties such as half-life extension and reduced clearance. This synthetic handle is not available on unsubstituted isoquinoline-6-carboxylic acid, making the 8-methoxy variant uniquely suited for tropical medicine research programs focused on antimalarial agents .

Self-Assembled Monolayers (SAMs) on Metal Surfaces

The combination of an isoquinoline core—which promotes adsorption onto metal surfaces—and a carboxylic acid functional group for chemical functionality enables the formation of self-assembled monolayers. The specific 8-methoxy-6-carboxy substitution pattern positions the binding and functional groups optimally for surface modification applications, a spatial arrangement not replicable by other positional isomers .

Precursor for Derivatization via Carboxylic Acid Coupling Reactions

The carboxylic acid at position 6 is amenable to esterification, amidation, and metal-catalyzed coupling reactions for constructing more complex bioactive molecules . The electronic influence of the 8-methoxy group may affect coupling efficiency and regioselectivity relative to unsubstituted analogs, providing a tunable reactivity profile for medicinal chemistry optimization campaigns.

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